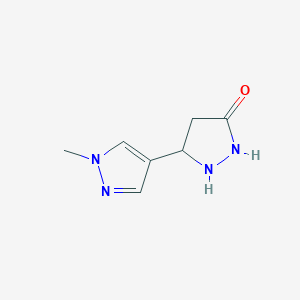

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. PET Tracer for Imaging of CSF-1R Expression in the Brain The compound has been evaluated as a potential PET tracer for imaging of CSF-1R expression in the brain . However, the inability of the compound to cross the blood-brain-barrier excludes its use for imaging of CSF-1R expression in the brain .

Analytical Reagent in Transition-Metal Chemistry

These heterocycles have also found applications in transition-metal chemistry as an analytical reagent .

Ligand for Complexation with Metals

The compound can be used as a ligand for complexation with metals .

Antioxidant Additives to Fuels

The compound can be used as antioxidant additives to fuels .

Anti-inflammatory and Neuroprotective Agents

In a recent report, pyrazolyl-2,4-thiazolidinediones have been reported as anti-inflammatory and neuroprotective agents .

Safety and Hazards

作用機序

Target of Action

The primary target of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. It has been identified as a druggable target for the treatment of glioblastoma multiforme .

Mode of Action

The compound interacts with CSF-1R, inhibiting its activity. The highest affinity for CSF-1R was found for this compound, with an IC50 value of 2.7 nM . This interaction leads to changes in the activity of macrophages and microglia in the tumor microenvironment .

Biochemical Pathways

The inhibition of CSF-1R affects the signaling pathways associated with monocyte and macrophage function. This can lead to changes in the tumor microenvironment, potentially making it less conducive to tumor growth and survival .

Pharmacokinetics

In one study, PET scanning results demonstrated negligible brain uptake under baseline conditions .

Result of Action

The inhibition of CSF-1R by 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one can lead to changes in the tumor microenvironment. This may result in a decrease in tumor growth and survival .

特性

IUPAC Name |

5-(1-methylpyrazol-4-yl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-11-4-5(3-8-11)6-2-7(12)10-9-6/h3-4,6,9H,2H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNOVXVWXHACCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)

![3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2375541.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)

![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)